Ascamycin
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Overview
Description
Ascamycin is a nucleoside antibiotic produced by the bacterium Streptomyces sp. JCM9888. It is characterized by an unusual 5′-O-sulfonamide moiety attached to an adenosine nucleoside . This compound exhibits selective antibacterial activity, particularly against Xanthomonas species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The biosynthesis of ascamycin involves a complex multi-enzymatic process. The gene cluster responsible for its production includes 23 genes (acmA to acmW), with six genes (AcmABGKIW) involved in the formation of the 5′-O-sulfonamide moiety . The conversion of dealanylthis compound to this compound is catalyzed by the enzyme encoded by the acmE gene .
Industrial Production Methods
Industrial production of this compound is typically achieved through microbial fermentation using Streptomyces sp. JCM9888. Genetic manipulation and mutagenesis techniques are employed to enhance yield . The use of polyhydroxybutyrate has been shown to increase the output of this compound .
Chemical Reactions Analysis
Types of Reactions
Ascamycin undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the 5′-O-sulfonamide moiety makes it susceptible to nucleophilic substitution reactions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include flavin adenine dinucleotide (FAD)-dependent chlorinase for adenine C2-halogenation . The reaction conditions typically involve mild temperatures and neutral pH to maintain the stability of the compound .
Major Products Formed
The major product formed from the biosynthesis of this compound is dealanylthis compound, which is then converted to this compound through the action of the acmE gene .
Scientific Research Applications
Ascamycin has a wide range of scientific research applications:
Mechanism of Action
Ascamycin exerts its effects by inhibiting protein synthesis in susceptible bacteria. It selectively targets the protein synthesis machinery of Xanthomonas species, inhibiting the polyuridylate-directed synthesis of polyphenylalanine . The dealanylating activity on the cell surface of susceptible bacteria converts this compound to dealanylthis compound, which is then transported into the cytoplasm to inhibit protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Dealanylascamycin: A derivative of this compound with broad-spectrum antibacterial activity.
Cordycepin: Another nucleoside antibiotic with a similar structure but different biological activity.
Tacrolimus: A structural analog of this compound used as an immunosuppressant.
Uniqueness of this compound
This compound is unique due to its selective antibacterial activity against Xanthomonas species and its unusual 5′-O-sulfonamide moiety . This structural feature distinguishes it from other nucleoside antibiotics and contributes to its specific mechanism of action .
Properties
Molecular Formula |
C13H18ClN7O7S |
---|---|
Molecular Weight |
451.84 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S)-2-aminopropanoyl]sulfamate |
InChI |
InChI=1S/C13H18ClN7O7S/c1-4(15)11(24)20-29(25,26)27-2-5-7(22)8(23)12(28-5)21-3-17-6-9(16)18-13(14)19-10(6)21/h3-5,7-8,12,22-23H,2,15H2,1H3,(H,20,24)(H2,16,18,19)/t4-,5+,7+,8+,12+/m0/s1 |
InChI Key |
LZMCAAGVMFMSKC-IZKXYQSCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NS(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)Cl)N)O)O)N |
Canonical SMILES |
CC(C(=O)NS(=O)(=O)OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)N)O)O)N |
Origin of Product |
United States |
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